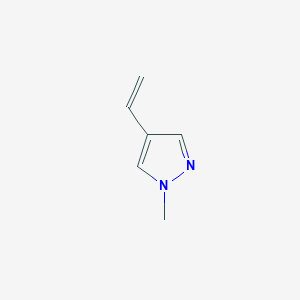

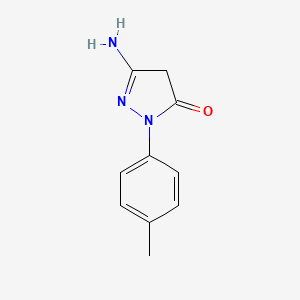

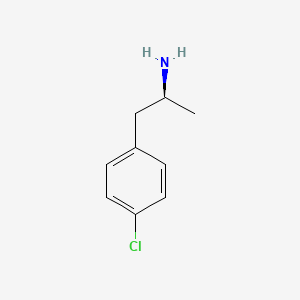

![molecular formula C6H10N2O3 B3135871 2-[(2S)-3-oxopiperazin-2-yl]acetic acid CAS No. 405214-36-0](/img/structure/B3135871.png)

2-[(2S)-3-oxopiperazin-2-yl]acetic acid

説明

“2-[(2S)-3-oxopiperazin-2-yl]acetic acid” is a chemical compound with the CAS Number: 405214-33-7 . It has a molecular weight of 158.16 and its IUPAC name is (3-oxo-2-piperazinyl)acetic acid . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for “2-[(2S)-3-oxopiperazin-2-yl]acetic acid” is 1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-[(2S)-3-oxopiperazin-2-yl]acetic acid” is a solid compound . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用

Platelet Aggregation Inhibition

2-[(2S)-3-oxopiperazin-2-yl]acetic acid derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, with some compounds showing potent inhibitory effects. For instance, 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid demonstrated both a potent inhibitory effect on platelet aggregation and a good dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).

Synthesis of Oxopiperazino-β-lactams

The synthesis of fused oxopiperazino-β-lactams has been achieved via a highly diastereoselective Staudinger reaction. This process involved the reaction of functionalized ketenes with 5,6-dihydropyrazin-2(1H)-ones. The resultant 2-oxopiperazine-3-acetic acid derivatives were produced without epimerization and in good yields (Viso et al., 2006).

Novel Annelated 2-Oxopiperazines Synthesis

Research on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has led to the formation of novel annelated 2-oxopiperazines. This synthesis approach resulted in the formation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates (Svetlana et al., 2015).

Efficient Synthesis of Δ5-2-oxopiperazines

A highly efficient synthesis method for Δ5-2-oxopiperazines, both in solution phase and on solid support, has been established. This method utilized a Ugi four-component condensation reaction followed by N-acyliminium ion cyclization (Cheng et al., 2002).

Aldose Reductase Inhibition

(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to 2-[(2S)-3-oxopiperazin-2-yl]acetic acid, have shown potent aldose reductase inhibitory action. This study also involved molecular docking simulations to identify key interactions responsible for high-affinity binding (Kučerová-Chlupáčová et al., 2020).

Bradykinin B1 Receptor Antagonism

3-Oxo-2-piperazinyl acetamides, related to the 2-[(2S)-3-oxopiperazin-2-yl]acetic acid structure, have been identified as potent bradykinin B1 receptor antagonists. These compounds exhibit improved in vitro potency and metabolic stability compared to previously described compounds (Chen et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

将来の方向性

While specific future directions for “2-[(2S)-3-oxopiperazin-2-yl]acetic acid” are not available in the retrieved data, there is ongoing research into related compounds. For example, a new non-steroidal anti-inflammatory drug (NSAID) with pronounced anti-inflammatory and analgesic activities and a very low toxicity is being developed . The main metabolite of this drug is synthesized from a compound similar to "2-[(2S)-3-oxopiperazin-2-yl]acetic acid" .

特性

IUPAC Name |

2-[(2S)-3-oxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIRWKIYQMFBA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S)-3-oxopiperazin-2-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

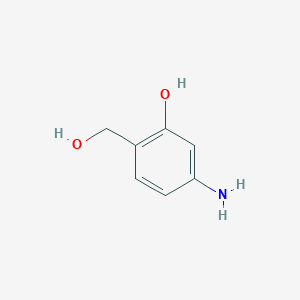

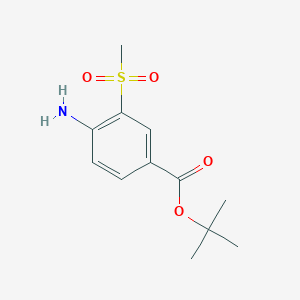

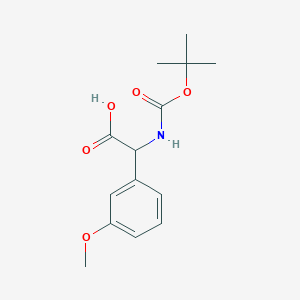

![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)

![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)